Cas no 866049-84-5 (2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene)
Il composto 2-(2-Feniletil)-3-(trifluorometil)-1-azatriciclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene è una molecola complessa con una struttura triciclica unica, caratterizzata dalla presenza di un gruppo feniletilico e di un sostituente trifluorometilico. La sua architettura rigida e la presenza di atomi di fluoro lo rendono particolarmente interessante per applicazioni in sintesi farmaceutica, dove può contribuire alla stabilità metabolica e alla lipofilia. La struttura policiclica offre potenziali interazioni con target biologici, mentre il gruppo trifluorometilico può influenzare l’affinità di legame e le proprietà elettroniche. Questo composto è utile nello sviluppo di nuovi principi attivi, specialmente in ambito di ricerca su recettori specifici o enzimi.
866049-84-5 structure
Product Name:2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene
Numero CAS:866049-84-5
MF:C20H18F3N
MW:329.358835697174
CID:5696939
PubChem ID:1481745
Update Time:2025-07-20
2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 866049-84-5
- US9216998, 7
- CHEMBL3944727
- 6T-0320
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
- BDBM199219
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene
- AKOS005098897
- US9216998, Reference Compound 2
- SCHEMBL15167044
- FYGQTNWKBNYVQB-UHFFFAOYSA-N
- 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline
- 4H-Pyrrolo[3,2,1-ij]quinoline, 5,6-dihydro-2-(2-phenylethyl)-1-(trifluoromethyl)-
- 2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene
-
- Inchi: 1S/C20H18F3N/c21-20(22,23)18-16-10-4-8-15-9-5-13-24(19(15)16)17(18)12-11-14-6-2-1-3-7-14/h1-4,6-8,10H,5,9,11-13H2
- Chiave InChI: FYGQTNWKBNYVQB-UHFFFAOYSA-N
- Sorrisi: FC(C1C2=CC=CC3CCCN(C=1CCC1C=CC=CC=1)C=32)(F)F
Proprietà calcolate
- Massa esatta: 329.139
- Massa monoisotopica: 329.139
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 429
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 4.9Ų
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3(Predicted)
- Punto di ebollizione: 424.6±40.0 °C(Predicted)
2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-1mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 1mg |
¥473.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-2mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 2mg |
¥578.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-5mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 5mg |
¥582.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-10mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 10mg |
¥934.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-20mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 20mg |
¥1365.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136038-25mg |
2-Phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
866049-84-5 | 98% | 25mg |
¥1386.00 | 2024-04-27 |
2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene Letteratura correlata
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
866049-84-5 (2-(2-Phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti